10Z,12Z-octadecadienoic acid

Descripción

Overview of Octadecadienoic Acid Isomers in Biological Systems

Octadecadienoic acid is a polyunsaturated fatty acid with an 18-carbon backbone and two double bonds. nih.gov The term "conjugated linoleic acid" (CLA) refers to a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated, meaning they are not separated by a methylene (B1212753) group. nih.govhmdb.ca This structural feature gives rise to a variety of isomers, with at least 28 known forms. wikipedia.orgnih.gov

These isomers are found naturally, primarily in meat and dairy products from ruminant animals like cows and sheep. nih.govagriculturejournals.cz The most abundant of these in nature is cis-9, trans-11-octadecadienoic acid (rumenic acid), which can constitute up to 80-90% of the total CLA found in these food sources. nih.govpan.plscielo.br The second most prevalent isomer is often trans-7, cis-9. cabidigitallibrary.org Other isomers, such as trans-10, cis-12-octadecadienoic acid, are typically present in much smaller concentrations. cabidigitallibrary.org

The diverse biological activities attributed to CLAs are often isomer-specific. nih.govnih.gov For instance, the cis-9, trans-11 isomer is primarily associated with anticarcinogenic effects, while the trans-10, cis-12 isomer has been shown to reduce body fat. nih.gov Research has also explored the roles of various isomers in atherosclerosis, immune function, and insulin (B600854) resistance. pan.plnih.gov The specific positioning and configuration of the double bonds in each isomer are crucial in determining its metabolic fate and physiological effects. iiarjournals.org

Specific Focus on 10Z,12Z-Octadecadienoic Acid as a Distinct Isomer

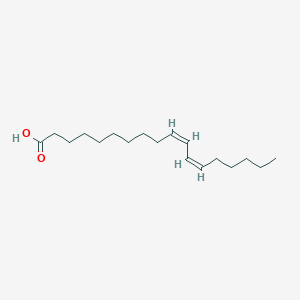

Among the numerous CLA isomers, this compound is distinguished by its specific stereochemistry, having both double bonds in the cis (or Z) configuration at the 10th and 12th carbon positions. nih.gov Its IUPAC name is (10Z,12Z)-octadeca-10,12-dienoic acid. nih.gov This particular isomer is not one of the most abundant naturally occurring CLAs.

Due to the distinct biological activities exhibited by different CLA isomers, researchers have developed methods for the chemical synthesis of pure isomers, including this compound, to investigate their specific effects. agriculturejournals.czresearchgate.net For example, syntheses have been reported using 1,2-dichloroethene as a building block. agriculturejournals.cz The availability of pure isomers is crucial for elucidating the structure-activity relationships within the CLA family. Studies have been conducted to compare the effects of different isomers, including the 10Z,12Z form, though research on this specific isomer is less extensive than on the more common cis-9, trans-11 and trans-10, cis-12 isomers. nih.gov

Historical Context of Research on Conjugated Linoleic Acids (CLAs) and their Analogues

The investigation into conjugated linoleic acids dates back to the 1930s, when scientists first noted that butterfat contained fatty acids with a characteristic absorption at 230 nm, a feature later linked to the presence of conjugated double bonds. ocl-journal.org A significant milestone occurred in the late 1970s when researchers identified a substance in grilled ground beef that could inhibit mutagenesis. cabidigitallibrary.org This anticarcinogenic compound was subsequently identified as a mixture of CLA isomers. cabidigitallibrary.org

This discovery sparked a wave of research into the potential health benefits of CLAs. pan.plocl-journal.org Early studies focused on their anticarcinogenic properties, with subsequent research expanding to investigate their effects on body composition, atherosclerosis, and immune function. nih.govnih.gov Much of this research has been conducted using commercially prepared CLA mixtures, which typically contain a 1:1 ratio of the cis-9, trans-11 and trans-10, cis-12 isomers. nih.gov

Structure

3D Structure

Propiedades

Número CAS |

7307-45-1 |

|---|---|

Fórmula molecular |

C18H32O2 |

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

(10Z,12Z)-octadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8- |

Clave InChI |

GKJZMAHZJGSBKD-JPDBVBESSA-N |

SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O |

SMILES isomérico |

CCCCC/C=C\C=C/CCCCCCCCC(=O)O |

SMILES canónico |

CCCCCC=CC=CCCCCCCCCC(=O)O |

Origen del producto |

United States |

Stereochemical Definition and Positional Isomerism of 10z,12z Octadecadienoic Acid

Structural Characterization of the (10Z,12Z)-Configuration

The (10Z,12Z) configuration defines the specific three-dimensional arrangement of the atoms around the two conjugated double bonds. In this molecule, both the double bond between carbon 10 and 11 (C10=C11) and the double bond between carbon 12 and 13 (C12=C13) are in the 'Z' or cis geometry. This arrangement forces a "kink" or bend in the fatty acid chain at each cis double bond. The presence of two adjacent cis bonds in a conjugated system creates a unique spatial structure compared to isomers with trans ('E') bonds, which tend to be more linear. researchgate.net

The unequivocal assignment of this geometric isomerism is accomplished through advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is a powerful tool used to determine the configuration of double bonds. researchgate.net Specific chemical shifts and spin-spin coupling constants are characteristic of either cis or trans configurations, allowing for precise structural elucidation. researchgate.net Syntheses of pure isomers, often involving stereoselective steps, are crucial for obtaining reference standards for such characterization. agriculturejournals.czresearchgate.net For instance, the synthesis of 10Z,12Z-octadecadienoic acid has been achieved by coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol, followed by stereoselective hydrogenation to create the second Z-configured double bond. agriculturejournals.cz

Comparison with Other Prominent Octadecadienoic Acid Isomers (e.g., 9Z,11E, 10E,12Z) in Research Contexts

This compound is part of the larger family of conjugated linoleic acids (CLAs), which includes numerous positional and geometric isomers. agriculturejournals.cz The most widely studied CLAs in research are the 9Z,11E and 10E,12Z isomers, largely because they are the most common. agriculturejournals.czgoogle.com The 9Z,11E isomer is the principal form found naturally in meat and dairy products from ruminant animals. agriculturejournals.cz

The key differences between these isomers lie in both the position and the geometric configuration of their conjugated double bonds.

Positional Isomerism : The double bonds can start at different carbon positions, such as C9 and C11, or C10 and C12. scispace.comnih.gov

Geometric Isomerism : The configuration can be cis (Z) or trans (E) at each double bond, leading to combinations like Z,E; E,Z; E,E; or Z,Z. researchgate.net

The table below compares this compound with its more prominent isomers.

| Isomer | Double Bond Position | Configuration | Common Research Context |

| This compound | 10, 12 | Z,Z (cis,cis) | A less common isomer studied for its unique structure and potential biological activities; synthesized for specific metabolic studies. researchgate.netnih.gov |

| 9Z,11E-Octadecadienoic Acid | 9, 11 | Z,E (cis,trans) | The most abundant natural CLA isomer; frequently investigated for anti-carcinogenic and anti-atherogenic properties. agriculturejournals.cz |

| 10E,12Z-Octadecadienoic Acid | 10, 12 | E,Z (trans,cis) | A major isomer in commercial CLA supplements; extensively studied for its effects on body composition, particularly reducing fat mass. agriculturejournals.czgoogle.comhmdb.ca |

Influence of Double Bond Configuration on Biological Activities in Experimental Models

The specific configuration and position of the double bonds in CLA isomers are critical determinants of their biological effects. agriculturejournals.cz Research using various experimental models has demonstrated that different isomers can elicit distinct, and sometimes opposing, physiological responses.

For instance, the two most-researched isomers, 9Z,11E-CLA and 10E,12Z-CLA, have been shown to possess different primary activities. In animal experiments, the 10E,12Z-isomer has been identified as the agent primarily responsible for reducing the uptake of lipids by adipocytes (fat cells), leading to a decrease in body fat. agriculturejournals.cz In contrast, the 9Z,11E-isomer is more closely associated with anti-carcinogenic activity in experimental models. agriculturejournals.cz Some studies suggest that both of these isomers may play a role in inhibiting atherogenesis. agriculturejournals.cz

The divergence in biological function underscores the importance of stereochemistry. The shape of the fatty acid molecule, dictated by its cis and trans bonds, influences how it interacts with cell membranes, enzymes, and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). evitachem.com For example, the this compound isomer activates PPARγ, which plays a role in lipid metabolism. evitachem.com Some reports suggest that the 10E,12Z isomer may have detrimental effects on blood lipids, highlighting that the biological impacts of CLAs are highly isomer-dependent. hmdb.ca

The following table summarizes key differential biological activities observed in experimental models for prominent CLA isomers.

| Isomer | Primary Biological Activity in Experimental Models | Experimental Context/Finding |

| 9Z,11E-Octadecadienoic Acid | Anti-carcinogenic, Anti-atherogenic | Shown to inhibit carcinogenesis in various animal experiments. agriculturejournals.cz Also shown to inhibit atherogenesis. agriculturejournals.cz |

| 10E,12Z-Octadecadienoic Acid | Reduction of body fat, Pro-inflammatory potential | Reduces lipid uptake by adipocytes. agriculturejournals.cz Some data suggest a detrimental effect on blood lipids compared to the 9Z,11E isomer. hmdb.ca |

| This compound | Modulation of lipid metabolism | Activates PPARγ, influencing lipid and glucose homeostasis. evitachem.com |

| 13-Oxo-9Z,11E-octadecadienoic Acid | Anti-cancer stem cell activity | A derivative that has been shown to suppress breast cancer stem cell formation and proliferation in lab studies. nih.goviiarjournals.org |

Biosynthesis and Origin Pathways of 10z,12z Octadecadienoic Acid

Precursor Fatty Acids and Substrate Specificity in Biological Synthesis

The primary precursor for the biosynthesis of 10Z,12Z-octadecadienoic acid is linoleic acid (cis-9, cis-12-octadecadienoic acid). semanticscholar.org Linoleic acid is an essential polyunsaturated fatty acid that must be obtained through the diet in many animals, including humans, as they lack the necessary enzymes for its de novo synthesis. semanticscholar.org In various biological systems, particularly within microorganisms, linoleic acid serves as the direct substrate for enzymatic conversion into conjugated isomers.

The substrate specificity of the enzymes involved is crucial for the production of specific CLA isomers. While linoleic acid is the main precursor, the enzymatic machinery can also act on other fatty acids, though typically with lower efficiency. For instance, α-linolenic acid can also undergo biohydrogenation, but the pathways and resulting intermediates differ. nih.gov The enzymes responsible for initiating the conjugation of linoleic acid exhibit a high degree of specificity for its structure, particularly the position of the double bonds at the 9th and 12th carbons.

The conversion process is not limited to free fatty acids. Studies have shown that enzymes can act on linoleic acid present in more complex lipids, although the efficiency may vary. The initial step in many microbial pathways involves the hydration or isomerization of the linoleic acid molecule.

Enzymatic Mechanisms and Key Biocatalysts Involved

The biosynthesis of this compound is a multi-step process catalyzed by a series of enzymes. These biocatalysts are responsible for the structural rearrangement of linoleic acid to form the conjugated double bond system.

A key enzyme in the formation of conjugated linoleic acids is linoleate (B1235992) isomerase. nih.govwikipedia.org This enzyme catalyzes the isomerization of the cis-12 double bond of linoleic acid. wikipedia.org Specifically, linoleate Δ12-cis-Δ11-trans-isomerase, found in bacteria such as Butyrivibrio fibrisolvens, converts linoleic acid into cis-9, trans-11-CLA (rumenic acid). nih.govwikipedia.org While this is the most common pathway, other isomerases can produce different CLA isomers. The mechanism of these isomerases involves the abstraction of a hydrogen atom from the C-11 position, leading to a rearrangement of the double bonds into a conjugated system. nih.gov

The activity of these isomerases is fundamental to the initial step of biohydrogenation in ruminants and is also observed in various gut bacteria. nih.gov The enzyme facilitates the conversion of the non-conjugated double bonds of linoleic acid into the conjugated system that defines CLAs.

Following the initial isomerization, other enzymes, including desaturases and dehydrogenases, can be involved in the formation of various CLA isomers and their intermediates. While desaturases are typically known for introducing double bonds into fatty acids, their role in CLA metabolism can be complex, sometimes involving the modification of existing conjugated systems or their precursors. nih.govnih.govwikipedia.org

Dehydrogenases play a significant role in the pathway leading to the t10,c12-CLA isomer. For instance, in some lactic acid bacteria, the conversion of linoleic acid involves intermediate steps where hydroxy fatty acids are formed. A dehydrogenase then acts on this intermediate. Specifically, 10-hydroxy-cis-12-octadecenoic acid can be converted to 10-oxo-cis-12-octadecenoic acid by a dehydrogenase. nih.govniph.go.jp This keto fatty acid is a key intermediate in the pathway that can ultimately lead to the formation of trans-10, cis-12-octadecadienoic acid. niph.go.jp An NAD+-dependent dehydrogenase has been identified in rat colonic mucosa that can convert 13-hydroxyoctadecadienoic acid (a product of linoleic acid oxidation) to 13-oxooctadecadienoic acid, indicating the presence of such enzymatic activity in the gut environment. nih.gov

| Enzyme Class | Specific Enzyme Example | Substrate | Product/Function | Organism/System Example |

|---|---|---|---|---|

| Isomerase | Linoleate isomerase | Linoleic acid | Converts non-conjugated double bonds to a conjugated system (e.g., c9,t11-CLA) | Butyrivibrio fibrisolvens (rumen bacterium) |

| Dehydrogenase | Short-chain dehydrogenase/oxidoreductase | 10-hydroxy-cis-12-octadecenoic acid | Forms 10-oxo-cis-12-octadecenoic acid, an intermediate in t10,c12-CLA synthesis | Lactobacillus plantarum |

| Desaturase | Δ9-desaturase | Vaccenic acid (trans-11-18:1) | Synthesizes c9,t11-CLA endogenously in mammals | Porcine adipose tissue |

Microbial Contributions to this compound Production

The vast majority of this compound found in nature is a product of microbial metabolism. Two primary environments for this production are the rumen of ruminant animals and the gastrointestinal tracts of various species, including humans.

In the rumen of animals like cows and sheep, a process known as biohydrogenation occurs, where dietary unsaturated fatty acids are converted to saturated fatty acids by rumen microorganisms. nih.govnih.gov Conjugated linoleic acids are key intermediates in this multi-step process. nih.govnih.gov The biohydrogenation of linoleic acid is initiated by the isomerization of the cis-12 double bond, primarily leading to the formation of cis-9, trans-11-CLA. nih.gov

However, under certain dietary conditions, the biohydrogenation pathway can be altered, leading to a "trans-10 shift". nih.gov This shift results in the preferential formation of trans-10 containing intermediates, including the trans-10, cis-12-CLA isomer. nih.gov This alternative pathway involves different microbial populations and enzymatic activities compared to the primary pathway. Bacteria such as Butyrivibrio fibrisolvens are known to be involved in the initial isomerization steps. nih.gov

The human gut microbiota also possesses the capability to metabolize dietary linoleic acid and produce various CLA isomers. nih.govnih.gov Several species of gut bacteria, including those from the genera Lactobacillus, Bifidobacterium, and Roseburia, have been shown to convert linoleic acid into conjugated forms. niph.go.jpnih.gov

The production of this compound by gut bacteria often involves a pathway with hydroxy and keto fatty acid intermediates. For example, some lactic acid bacteria can convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid, which is then further metabolized to 10-oxo-12(Z)-octadecenoic acid. niph.go.jpnih.gov These metabolites are part of the pathway that can lead to the formation of trans-10, cis-12-CLA. The composition and activity of the gut microbiota are therefore crucial in determining the extent and type of CLA isomers produced from dietary precursors. nih.gov

| Microorganism | Habitat | Key Role in this compound Biosynthesis | Precursor |

|---|---|---|---|

| Butyrivibrio fibrisolvens | Rumen | Initiates biohydrogenation of linoleic acid, can produce t10c12-CLA under specific conditions. nih.gov | Linoleic Acid |

| Lactobacillus plantarum | Gut Microbiota, Fermented Foods | Produces t10,c12-CLA through intermediates like 10-hydroxy and 10-oxo fatty acids. nih.govniph.go.jp | Linoleic Acid |

| Bifidobacterium species | Gut Microbiota | Capable of producing CLA from linoleic acid via a 10-hydroxy intermediate. researchgate.net | Linoleic Acid |

| Roseburia species | Gut Microbiota | Metabolizes linoleic acid, contributing to the pool of CLA precursors and isomers in the gut. nih.gov | Linoleic Acid |

Synthetic Approaches for Research and Isomer-Specific Preparation

The synthesis of specific isomers of conjugated linoleic acids (CLAs), such as this compound, is crucial for research into their distinct biological activities. Various synthetic strategies have been developed to prepare this and other CLA isomers with high purity, ranging from complex multi-step chemical syntheses to isomerization of linoleic acid and combined chemoenzymatic methods.

Stereoselective Multi-Step Syntheses

Stereoselective multi-step synthesis offers a precise route to obtain pure isomers of conjugated linoleic acids, which is essential for investigating the specific biological roles of each isomer. These methods involve constructing the molecule step-by-step, allowing for exact control over the position and geometry of the double bonds.

A notable synthesis of (Z,Z)-octadeca-10,12-dienoic acid involves a sequence of coupling, stereoselective hydrogenation, and oxidation reactions. agriculturejournals.cz The process begins with the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. agriculturejournals.cz This is followed by a critical step: the stereoselective hydrogenation of the triple bond in the resulting enyne system. The use of dicyclohexylborane facilitates the syn-addition of hydrogen, which establishes the (Z,Z) configuration of the conjugated double bonds. agriculturejournals.cz Subsequent deprotection of the alcohol and oxidation, for instance using Jones reagent (CrO₃ in sulfuric acid), yields the final (Z,Z)-octadeca-10,12-dienoic acid. agriculturejournals.cz This approach ensures high isomeric purity, which is difficult to achieve through isomerization of linoleic acid mixtures. agriculturejournals.cz

Other complex stereoselective syntheses have been developed for related conjugated fatty acids, employing strategies like palladium-catalyzed cross-coupling reactions and stereoselective Wittig reactions to build the carbon chain with precisely placed double bonds. nih.gov Such methods, while often complex and resource-intensive, are invaluable for producing the high-purity isomers required for detailed biological and metabolic studies. nih.gov

Table 1: Key Steps in a Stereoselective Synthesis of this compound agriculturejournals.cz

| Step | Reactants | Key Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Coupling | (Z)-1-bromohept-1-ene, protected undec-10-yne-1-ol | Not specified | Enyne system | Formation of the basic carbon skeleton. |

| 2. Hydrogenation | Enyne intermediate | Dicyclohexylborane | (Z,Z)-diene system | Stereoselective formation of the Z,Z conjugated double bonds. |

| 3. Deprotection | Protected (Z,Z)-octadeca-10,12-dienol | Not specified | (Z,Z)-octadeca-10,12-dienol | Removal of the protecting group from the alcohol. |

| 4. Oxidation | (Z,Z)-octadeca-10,12-dienol | Jones reagent (CrO₃/H₂SO₄) | (Z,Z)-octadeca-10,12-dienoic acid | Oxidation of the alcohol to a carboxylic acid. |

Chemical Isomerization Methods (e.g., Alkali-Catalyzed, Photochemical)

Chemical isomerization of linoleic acid is the most common industrial method for producing conjugated linoleic acid mixtures. jbiochemtech.comresearchgate.net These methods are cost-effective but typically result in a complex mixture of positional (e.g., 9,11; 10,12) and geometric (cis-cis, cis-trans, trans-cis, trans-trans) isomers. mdpi.com

Alkali-Catalyzed Isomerization

This is the established industrial approach for CLA production. jbiochemtech.com The process involves heating linoleic acid or its esters with a strong base, such as potassium hydroxide (KOH), in a solvent like propylene glycol or ethylene glycol. jbiochemtech.comscientific.net The reaction conditions, including temperature, catalyst concentration, solvent, and reaction time, significantly influence the yield and the isomeric distribution of the resulting CLA mixture. jbiochemtech.comscientific.net For instance, using propylene glycol as a solvent tends to produce more trans isomers. jbiochemtech.com A kinetic study of the alkali isomerization of linoleic acid from walnut oil using KOH in propylene glycol found the reaction to be first-order with respect to the linoleic acid concentration, with an apparent activation energy of 67.22 kJ·mol⁻¹. scientific.net While effective for large-scale production, separating a specific isomer like this compound from the complex product mixture requires extensive purification. mdpi.com

Table 2: Influence of Solvent and Alkali on CLA Isomer Production jbiochemtech.com

| Solvent | Alkali | Effect on t10,c12 Isomer Production |

|---|---|---|

| Water | NaOH | Highest amounts of t10,c12 isomer observed. |

| Water | KOH | High amounts of t10,c12 isomer, similar to NaOH. |

| Ethanol | NaOH | Smallest amount of t10,c12 isomer. |

| Ethanol | KOH | Highest amount of t10,c12 isomer in this solvent. |

| Propylene Glycol | Not specified | Generally leads to more trans isomers. |

Photoisomerization presents an alternative method for converting linoleic acid to CLA. This technique typically involves exposing linoleic acid-rich oils, such as soybean oil, to ultraviolet (UV) light in the presence of a catalyst, commonly iodine. nih.govresearchgate.net The process is considered relatively simple and inexpensive. nih.gov In one study, refined soybean oil was exposed to a 100-W mercury lamp with varying concentrations of iodine for up to 120 hours. nih.gov This method successfully produced various CLA isomers, including the cis-9, trans-11 isomer, without significant lipid hydroperoxide formation. nih.gov The key advantage is the ability to produce CLA directly within food oils, potentially for use as food additives. researchgate.net However, challenges remain for commercial-scale production, including the effective removal of the iodine catalyst post-reaction. researchgate.net Like alkali isomerization, photoisomerization also produces a mixture of isomers.

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods to produce specific CLA isomers. These techniques can offer higher selectivity and milder reaction conditions compared to purely chemical approaches. acs.org

While microbiological methods can have high specificity, they often suffer from low conversion rates and long reaction times, making them less competitive than alkali isomerization for bulk production. jbiochemtech.com Chemoenzymatic strategies aim to overcome these limitations. For example, specific enzymes can be used to create a precursor with a desired stereochemistry, which is then converted through chemical steps to the final product. Lipases have been used in the synthesis of specific CLA esters. agriculturejournals.cz

Another approach involves using immobilized enzymes to catalyze the isomerization of linoleic acid. A study reported the use of an immobilized linoleic acid isomerase from Propionibacterium acnes (PAI). acs.org The enzyme was immobilized on a resin, which improved its thermal stability and catalytic capacity compared to the free enzyme. This biocatalytic system, combined with chemical optimization of the process, represents a "green synthesis" approach to CLA production. acs.org Such methods hold promise for the targeted synthesis of specific isomers like this compound under environmentally benign conditions, although they are still an area of active research.

Metabolic Fates and Biotransformation Products of 10z,12z Octadecadienoic Acid

Oxidative Metabolism and Hydroperoxide Formation

The initial steps in the metabolism of 10Z,12Z-octadecadienoic acid often involve the introduction of oxygen to form hydroperoxy derivatives. This can occur through both enzyme-catalyzed and non-enzymatic mechanisms.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com Plant and animal LOXs can metabolize linoleic acid and its isomers. mdpi.complos.org For instance, plant lipoxygenases can convert linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPOD) or 9-hydroperoxy-10E,12Z-octadecadienoic acid (9(S)-HPOD). nih.gov The regiospecificity of the oxygenation is dependent on the specific enzyme and its substrate binding orientation. nih.gov

Some lipoxygenases, like the one from the cyanobacterium Nostoc sp. SAG 25.82, exhibit 9R-lipoxygenase activity, converting linoleic acid into 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE). plos.orgresearchgate.net Fungal systems also possess dioxygenases that can oxidize linoleic acid. For example, Aspergillus terreus produces 9(R)-hydroperoxy-10(E),12Z-octadecadienoic acid (9R-HpODE). researchgate.net In some cases, mutations in lipoxygenase enzymes can alter their product specificity, leading to the formation of different hydroperoxide isomers. researchgate.net

The hydroperoxy fatty acids (HPFAs) formed are often unstable and are subsequently reduced to their corresponding hydroxy fatty acids (HFAs). plos.org

Non-enzymatic oxidation of linoleic acid, often initiated by free radicals, can also lead to the formation of hydroperoxides. This process is less specific than enzymatic reactions and typically results in a mixture of isomers. (±)9-HODE is a recognized product of the non-enzymatic oxidation of linoleic acid. scbt.com Free-radical oxidation of linoleic acid can produce racemic mixtures of 9-HODE and its isomers. wikipedia.org Singlet oxygen attack on linoleic acid can also generate a variety of hydroxylated derivatives. wikipedia.org These non-enzymatic oxidation products are often associated with conditions of oxidative stress. wikipedia.org

Formation of Oxo-Derivatives and Hydroxylated Metabolites

The initial hydroperoxide products of oxidation are further metabolized to more stable oxo- and hydroxylated derivatives, which have their own distinct biological activities.

9-Hydroxy-10E,12Z-octadecadienoic acid (9-HODE) is a prominent metabolite of this compound. nih.govhmdb.ca It exists as different stereoisomers, including 9(S)-HODE and 9(R)-HODE. wikipedia.org The formation of 9-HODE can be catalyzed by various enzymes, including lipoxygenases and cyclooxygenases. wikipedia.orgnih.gov For instance, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) can metabolize linoleic acid to 9(R)-HpODE and a smaller amount of 9(S)-HpODE, which are then reduced to 9(R)-HODE and 9(S)-HODE, respectively. wikipedia.org

Fungal enzymes can also produce 9-HODE. For example, a lipoxygenase from Nostoc sp. SAG 25.82 can produce 9R-HODE from linoleic acid. plos.orgresearchgate.net Additionally, 9-HODE can be formed non-enzymatically. scbt.com Further metabolism of 9-HODE can lead to the formation of 9-oxo-10E,12Z-octadecadienoic acid (9-oxoODE). wikipedia.orgnih.gov

| Metabolite | Precursor | Enzymatic Pathway | Key Enzymes |

|---|---|---|---|

| 9(S)-HODE | This compound | Lipoxygenase | Lipoxygenase |

| 9(R)-HODE | This compound | Lipoxygenase, Cyclooxygenase | Lipoxygenase, COX-1, COX-2 |

| 9-oxoODE | 9-HODE | Dehydrogenase | Hydroxy-fatty-acid dehydrogenase |

10-oxo-12(Z)-octadecenoic acid is another significant metabolite derived from linoleic acid. biomol.comcaymanchem.com Its formation can occur via the action of gut microbiota. biomol.comcaymanchem.com Specifically, it can be produced from linoleic acid by conjugated linoleic acid dehydrogenase (CLA-DH) through a 10-hydroxy-12(Z)-octadecenoic acid intermediate. biomol.comcaymanchem.com This metabolite has been shown to activate the transient receptor potential vanilloid 1 (TRPV1). biomol.comcaymanchem.com

Another related compound, 9-hydroxy-10-oxo-12(Z)-octadecenoic acid, has also been identified as a metabolite. researchgate.netnih.gov It can be formed through the hydrolysis of an unstable allene (B1206475) oxide intermediate, 9(R),10-epoxy-10,12(Z)-octadecadienoic acid, which is generated from 9(R)-HpODE by certain fungal enzymes. researchgate.net

Degradation Pathways: Beta-Oxidation and Chain Shortening

In addition to oxidative transformations, this compound and its metabolites can be degraded through beta-oxidation, a process that shortens the fatty acid chain. The beta-oxidation of conjugated linoleic acid isomers like 10E,12Z-octadecadienoic acid in Saccharomyces cerevisiae requires the activity of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase. researchgate.net

In some organisms, chain-shortening of fatty acids is a key step in the biosynthesis of certain compounds. For instance, in the moth Chilecomadia valdiviana, linoleic acid undergoes chain-shortening by two carbons to form (7Z,10Z)-7,10-hexadecadienoate, a precursor to its sex pheromone. nih.govresearchgate.net This process highlights a catabolic fate for octadecadienoic acids. The degradation of hydroxylated metabolites like 13(S)-HODE can also occur via peroxisome-dependent β-oxidation, leading to chain-shortened products. wikipedia.org

Incorporation into Complex Lipids and Cellular Structures

The metabolic fate of this compound extends to its incorporation into various complex lipids and subsequent integration into cellular structures. Research indicates that this conjugated linoleic acid (CLA) isomer, along with others, is readily taken up by cells and esterified into different lipid classes, influencing the composition and potentially the function of cellular membranes and lipid droplets. The pattern of incorporation can be isomer-specific and vary depending on the cell type.

Upon entering the cell, this compound can be found within several cellular compartments. It is primarily located in the cell membrane and has been detected in the cytoplasm and adiposomes. evitachem.comnih.gov Its presence in membranes is a result of its incorporation into phospholipids (B1166683), the fundamental building blocks of cellular bilayers. evitachem.com Specifically, it can be converted into phospholipid species such as 1-octadecanoyl-2-[(10Z, 12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine. evitachem.com

Studies in various cell models have elucidated the specifics of its integration into the lipidome. In human adipocytes, both the 10E,12Z-CLA and 9Z,11E-CLA isomers are readily incorporated into acylglycerols and phospholipids, although this incorporation is less efficient compared to that of oleic or linoleic acids. nih.gov Research on 3T3-L1 adipocytes further revealed that 10E,12Z-CLA is incorporated into mitochondria. nih.govresearchgate.net Mass spectrometry analysis of isolated mitochondrial lipids from these cells showed a twofold increase in the peak corresponding to 18:2 fatty acids after treatment with 10E,12Z-CLA, suggesting its direct integration into the mitochondrial lipid environment. nih.govresearchgate.net

The incorporation pattern often shows distinct differences between CLA isomers. For instance, in human primary monocyte-derived macrophages, the cis-9, trans-11-CLA isomer was shown to be incorporated into the membrane lipids phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov In contrast, research has shown that rumenic acid (cis-9, trans-11-CLA) and its metabolites are predominantly incorporated into neutral lipids, whereas its elongated metabolite, conjugated 20:4, is mainly found in phospholipids. ocl-journal.org

Table 1: Research Findings on the Incorporation of this compound and Related Isomers into Complex Lipids

| Cell/Tissue Model | CLA Isomer(s) Studied | Lipid Class(es) | Key Findings | Citations |

| Human Adipocytes | trans-10, cis-12-CLA; cis-9, trans-11-CLA | Acylglycerols, Phospholipids | Both isomers were readily incorporated, but at lower levels than oleic or linoleic acid. | nih.gov |

| 3T3-L1 Adipocytes | 10E,12Z-CLA | Mitochondrial Lipids | 10E,12Z-CLA was shown to be incorporated into mitochondria. | nih.govresearchgate.net |

| Bovine Hepatocytes | trans-10, cis-12-CLA; cis-9, trans-11-CLA | Phospholipids, Cholesterol, Triacylglycerol (TAG) | Both isomers increased palmitic acid incorporation into phospholipids and cholesterol. Total cellular TAG was increased compared to linoleic acid. | nih.gov |

| Human Macrophages | cis-9, trans-11-CLA | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | The c9,t11-CLA isomer was incorporated into these key membrane phospholipids. | nih.gov |

| General | Rumenic Acid (c9,t11-CLA) & Metabolites | Neutral Lipids, Phospholipids | Rumenic acid was mainly incorporated into neutral lipids, while its 20:4 metabolite was incorporated into phospholipids. | ocl-journal.org |

Table 2: Cellular Localization of this compound

| Cellular Location | Evidence/Context | Citations |

| Membrane | Predicted primary location due to its lipophilic nature and incorporation into phospholipids. | evitachem.comnih.gov |

| Mitochondria | Mass spectrometry detected its incorporation into mitochondrial lipids in adipocytes. | nih.govresearchgate.net |

| Cytoplasm | Identified as a location within the cell. | evitachem.com |

| Adiposome | Identified as a location within the cell, likely within lipid droplets. | evitachem.com |

Molecular and Cellular Mechanisms of Action in Biological Systems

Modulation of Enzyme Activity and Metabolic Fluxes

10Z,12Z-octadecadienoic acid exerts significant control over metabolic pathways by directly or indirectly influencing the activity of crucial enzymes. This modulation affects the flow of metabolites, particularly within lipid and oxidative stress pathways.

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). plos.orgnih.gov This conversion is a rate-limiting step in the biosynthesis of MUFAs, which are essential components of triglycerides, cholesterol esters, and membrane phospholipids (B1166683). plos.orguniprot.org

Table 1: Influence of this compound on Fatty Acid Metabolism Enzymes

| Enzyme | Function | Effect of this compound isomer | Reference |

|---|---|---|---|

| Stearoyl-CoA Desaturase-1 (SCD1) | Catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. | Decreases gene expression. | dntb.gov.ua |

This compound and its metabolites can influence the activity of enzymes involved in managing oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. lookchem.com

This fatty acid can be a substrate for various oxygenating enzymes, leading to the formation of hydroperoxy and hydroxy derivatives. lookchem.comnih.gov For instance, lipoxygenases can oxygenate linoleic acid to produce hydroperoxyoctadecadienoic acids (HPODEs). nih.gov These derivatives, in turn, can modulate cellular signaling pathways related to oxidative stress. nih.gov Some oxidized metabolites of linoleic acid have been shown to activate the antioxidant response element (ARE), a key regulator of cytoprotective gene expression, suggesting a role in mitigating cellular damage from oxidative stress. nih.gov

Table 2: Regulation of Enzymes Involved in Oxidative Stress by Linoleic Acid Metabolites

| Enzyme/System | Function | Effect of Linoleic Acid Metabolites | Reference |

|---|---|---|---|

| Lipoxygenases | Oxygenate polyunsaturated fatty acids. | Produces hydroperoxy derivatives (HPODEs). | nih.gov |

| Antioxidant Response Element (ARE) | Regulates cytoprotective gene expression. | Activated by specific oxidized metabolites. | nih.gov |

Interaction with Nuclear Receptors and Transcription Factors

A primary mechanism through which this compound and its derivatives exert their biological effects is by acting as ligands for nuclear receptors and modulating the activity of transcription factors. These interactions lead to changes in the expression of a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating fatty acid oxidation. plos.org Conjugated linoleic acids, including isomers related to this compound, are recognized as potent natural ligands and activators of PPARα. caymanchem.com

Derivatives of CLA, such as 9-oxo-10(E),12(E)-octadecadienoic acid, have been identified as potent PPARα agonists. caymanchem.comnih.gov Activation of PPARα by these compounds leads to an increase in the expression of genes involved in fatty acid catabolism, which can result in decreased triglyceride accumulation in hepatocytes. plos.orgnih.gov

Table 3: PPARα Agonism by this compound Derivatives

| Compound | Effect on PPARα | Downstream Consequence | Reference |

|---|---|---|---|

| Conjugated Linoleic Acids | Potent natural ligands and activators. | Regulates fatty acid oxidation. | caymanchem.com |

| 9-oxo-10(E),12(E)-octadecadienoic acid | Potent agonist. | Decreases triglyceride accumulation in hepatocytes. | plos.orgnih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is another member of the nuclear receptor superfamily that is a master regulator of adipogenesis (fat cell differentiation) and is involved in glucose homeostasis and lipid metabolism. evitachem.comnih.gov

This compound and its metabolites can activate PPARγ. evitachem.com For example, 10-oxo-12(Z)-octadecenoic acid, a metabolite of linoleic acid, has been shown to be a potent activator of PPARγ, stimulating adipogenesis. nih.gov Hydroxy derivatives of octadecadienoic acid, such as 9-hydroxy-(10E,12E)-octadecadienoic acid, also exhibit PPARγ agonist activity. nih.gov The activation of PPARγ by these fatty acid derivatives can influence the expression of genes involved in lipid storage and insulin (B600854) sensitivity. google.com

Table 4: PPARγ Activation by this compound and its Metabolites

| Compound | Effect on PPARγ | Downstream Consequence | Reference |

|---|---|---|---|

| This compound | Activates PPARγ. | Influences lipid metabolism and glucose homeostasis. | evitachem.com |

| 10-oxo-12(Z)-octadecenoic acid | Potent activator. | Stimulates adipogenesis. | nih.gov |

| 9-hydroxy-(10E,12E)-octadecadienoic acid | Agonist activity. | Potential regulation of lipid storage and insulin sensitivity. | nih.gov |

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in lipogenesis, the synthesis of fatty acids and triglycerides. jci.orgnih.gov SREBP-1c is itself regulated by insulin and plays a crucial role in hepatic glucose and lipid metabolism. nih.govxiahepublishing.com

Table 5: Overview of SREBP-1c Function and Regulation

| Transcription Factor | Primary Function | Key Regulators |

|---|---|---|

| SREBP-1c | Regulates genes for fatty acid and triglyceride synthesis. | Insulin, Cellular Sterol Levels. |

Liver X Receptor (LXR) Regulation

The nuclear receptors Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ) are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. wikipedia.org They form heterodimers with the retinoid X receptor (RXR) to control the transcription of genes involved in lipid metabolism. nih.gov While LXRα is predominantly found in metabolically active tissues like the liver and kidneys, LXRβ is expressed ubiquitously. wikipedia.orgnih.gov

Research indicates that the trans-10, cis-12 isomer of conjugated linoleic acid, a related compound, can influence LXRα. In human adipocytes, treatment with trans-10, cis-12 CLA led to a decrease in LXRα mRNA levels within 5 hours. core.ac.uk This downregulation of LXRα is part of a broader effect on lipid metabolism, as LXRα is a key transcription factor that regulates the expression of genes like stearoyl-CoA desaturase (SCD-1), which is involved in fatty acid synthesis. core.ac.uk The reduction in LXRα expression by trans-10, cis-12 CLA is thought to contribute to its effects on reducing lipid synthesis in human fat cells. core.ac.uk In macrophages, LXR activation is important for stimulating the expression of genes involved in cholesterol efflux, which can help prevent the formation of foam cells, a key event in atherosclerosis. nih.gov Natural and synthetic LXR ligands have been shown to induce the expression of the LXRα gene itself in human macrophages, a mechanism that likely amplifies the effects of oxysterols on reverse cholesterol transport. nih.gov

Activation of Ion Channels and Membrane Receptors (e.g., TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in detecting and regulating body temperature, as well as sensing scalding heat and pain. wikipedia.org It can be activated by a variety of stimuli, including temperatures above 43°C, acidic conditions, and chemical compounds like capsaicin. wikipedia.org Evidence suggests a link between oxidized metabolites of linoleic acid and the activation of TRPV1. diva-portal.org

TRPV1 channels are expressed in various cell types, including neurons, immune cells, and adipocytes. wikipedia.orgnih.gov Activation of TRPV1 typically leads to an influx of calcium ions, which can trigger a range of cellular responses. mdpi.comnih.gov In the context of adipocytes, studies have shown that activation of TRPV1 by capsaicin can prevent adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. nih.gov This effect is associated with a capsaicin-induced increase in intracellular calcium. nih.gov Furthermore, the expression of TRPV1 itself appears to be regulated during adipogenesis, with a decrease in TRPV1 levels observed as pre-adipocytes differentiate. nih.gov This suggests that TRPV1 plays a role in modulating adipocyte development and function.

Impact on Gene Expression and Cellular Signaling Pathways

This compound and its related isomers have been shown to influence the expression of a variety of genes and modulate several cellular signaling pathways, particularly those involved in lipid metabolism and inflammation.

In human adipocytes, the trans-10, cis-12 isomer of conjugated linoleic acid has been demonstrated to rapidly decrease the mRNA levels of key lipogenic transcription factors, including Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). core.ac.uknih.gov This reduction occurs within hours of treatment and is followed by the downregulation of their target gene, stearoyl-CoA desaturase (SCD-1), which is crucial for the synthesis of monounsaturated fatty acids. core.ac.uknih.gov This cascade of events suggests a coordinated repression of the lipogenic program at the transcriptional level.

Furthermore, oxidized metabolites of linoleic acid can activate the antioxidant response element (ARE), a key regulatory element in the promoter of many cytoprotective genes. nih.gov For instance, an epoxy-keto derivative of linoleic acid has been shown to induce the expression of genes like NQO1, which is involved in detoxification, through an ARE-dependent mechanism that requires the transcription factor NRF2 and the PI3-kinase signaling pathway. nih.gov

In the context of inflammation, metabolites of linoleic acid, such as 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE), can induce the expression of Fatty Acid Binding Protein 4 (FABP4) in macrophages. researchgate.net This is significant as both increased FABP4 and monocyte activation are associated with diabetes and atherosclerosis. researchgate.net Some linoleic acid metabolites are also known to be ligands for G protein-coupled receptors like GPR132, which is involved in sensing and responding to oxidative stress. researchgate.net

Effects on Cellular Processes in Experimental Models

Adipocyte Differentiation and Lipid Accumulation

The process of adipocyte differentiation, or adipogenesis, is critical for the formation of mature fat cells and the subsequent storage of lipids. Studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, have shown that certain fatty acids can significantly influence this process. nih.govresearchgate.netmdpi.com

Treatment of 3T3-L1 preadipocytes with stearidonic acid (SDA), an omega-3 fatty acid, has been shown to suppress adipocyte differentiation and reduce lipid accumulation. nih.gov This anti-adipogenic effect is achieved through the downregulation of key adipogenic transcription factors at the mRNA level, including CCAAT/enhancer-binding proteins α and β (C/EBPα, C/EBPβ), peroxisome proliferator-activated receptor γ (PPARγ), and sterol-regulatory element binding protein-1c (SREBP-1c). nih.gov Consequently, the expression of genes involved in lipid accumulation, such as adipocyte fatty-acid binding protein (aP2), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD-1), is also decreased. nih.gov

Similarly, the trans-10, cis-12 isomer of conjugated linoleic acid has been found to impair lipid accumulation during adipocyte differentiation. nih.gov This effect is also linked to the downregulation of PPARγ, a master regulator of adipogenesis. nih.gov The timing and duration of treatment with this isomer are critical for its inhibitory effects on adipocyte differentiation. nih.gov

The tables below summarize the effects of certain fatty acids on adipocyte differentiation and the expression of related genes in 3T3-L1 cells.

Table 1: Effect of Stearidonic Acid (SDA) on Adipogenic Gene Expression in 3T3-L1 Cells Data based on findings from studies on 3T3-L1 preadipocytes.

| Gene | Function | Effect of SDA Treatment |

| Transcription Factors | ||

| C/EBPα | Key regulator of adipogenesis | Downregulated |

| C/EBPβ | Initiates adipogenic cascade | Downregulated |

| PPARγ | Master regulator of adipogenesis | Downregulated |

| SREBP-1c | Regulates lipogenesis | Downregulated |

| Lipid Accumulation Genes | ||

| aP2 (FABP4) | Fatty acid binding and transport | Decreased expression |

| FAS | Fatty acid synthesis | Decreased expression |

| SCD-1 | Monounsaturated fatty acid synthesis | Decreased expression |

| LPL | Lipoprotein lipase | Decreased expression |

| GLUT4 | Glucose transporter | Decreased expression |

| PEPCK | Glyceroneogenesis | Decreased expression |

Table 2: Impact of Fatty Acids on Adipocyte Differentiation in 3T3-L1 Cells A summary of findings from various experimental models.

| Compound/Treatment | Model | Key Findings | Reference |

| Stearidonic Acid (SDA) | 3T3-L1 preadipocytes | Suppressed adipocyte differentiation and lipid accumulation. | nih.gov |

| trans-10, cis-12 CLA | 3T3-L1 preadipocytes | Impaired lipid accumulation, dependent on treatment timing. | nih.gov |

| Flavanone Derivatives | 3T3-L1 cells | Inhibited adipocyte differentiation and lipid accumulation. | mdpi.com |

| Heat-Killed Enterococcus faecalis | 3T3-L1 adipocytes | Prevented adipogenesis and lipid accumulation. | researchgate.net |

Energy Metabolism and Mitochondrial Function (e.g., UCP1 expression)

Mitochondria are central to cellular energy metabolism, and in brown adipocytes, they possess a unique protein called Uncoupling Protein 1 (UCP1). frontiersin.orgmdpi.com UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling it from ATP synthesis and generating heat instead, a process known as non-shivering thermogenesis. mdpi.comsochob.cl The expression and activity of UCP1 are tightly regulated and play a significant role in whole-body energy expenditure. mdpi.comsochob.cl

Studies have indicated that certain fatty acids and their metabolites can influence UCP1 expression and mitochondrial function. For instance, chronic depletion of fatty acids in a human brown adipocyte model was found to induce UCP1 expression, suggesting a compensatory mechanism to maintain proton leak activity under low mitochondrial membrane potential. nih.gov Conversely, some hydroxy-octadecenoic acids have been shown to down-regulate the expression of UCP3, a related uncoupling protein, which can lead to increased production of reactive oxygen species (ROS). nih.gov

The regulation of UCP1 is complex and involves post-translational modifications. For example, succinylation of UCP1 has been shown to decrease its stability and activity, leading to impaired mitochondrial respiration in brown adipose tissue. nih.gov This highlights the intricate control of mitochondrial energy metabolism.

The table below details the factors influencing UCP1 expression and mitochondrial function.

Table 3: Regulation of UCP1 and Mitochondrial Energy Metabolism Based on findings from various experimental models.

| Factor/Condition | Model System | Observed Effect | Reference |

| Chronic Fatty Acid Depletion | Human Brown Adipocytes | Induced UCP1 expression | nih.gov |

| Hydroxy-octadecenoic acids | L6 cells | Down-regulated UCP3 gene expression | nih.gov |

| Succinylation of UCP1 | Brown Adipose Tissue | Decreased UCP1 stability and activity, impaired mitochondrial respiration | nih.gov |

| Cold Stress | Animals | Promotes UCP1 expression and thermogenesis | sochob.cl |

Modulation of Inflammatory Responses (Mechanistic Aspects)

Metabolites of linoleic acid, including this compound and related compounds, are increasingly recognized for their roles in modulating inflammatory responses. These molecules can act as signaling lipids, influencing various pathways and cell types involved in inflammation.

One key mechanism involves the production of hydroxyoctadecadienoic acids (HODEs) and other oxylipins through the action of enzymes like lipoxygenases (LOX) and cytochrome P450. nih.govnih.gov These metabolites can have both pro- and anti-inflammatory properties depending on the specific isomer and cellular context. nih.gov For example, 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE) has been reported to induce the expression of Fatty Acid Binding Protein 4 (FABP4) in macrophages, a process linked to inflammatory conditions like diabetes and atherosclerosis. researchgate.net Furthermore, 9-HODE can act as a ligand for GPR132, a G protein-coupled receptor involved in sensing oxidative stress, which is often associated with inflammation. researchgate.net

In models of acute inflammation, the enzyme myeloperoxidase (MPO) has been shown to modulate the balance of pro- and anti-inflammatory lipid mediators derived from linoleic acid. nih.gov MPO-deficient mice exhibited altered levels of various linoleic acid metabolites, suggesting that MPO plays a role in shaping the lipid mediator profile during an inflammatory response. nih.gov

Some hydroxylated derivatives of octadecadienoic acids have demonstrated direct anti-inflammatory effects. For instance, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester was shown to suppress TPA-induced inflammation in a mouse model. researchgate.net This suggests that specific structural features of these fatty acid metabolites are critical for their biological activity.

The table below summarizes the mechanistic aspects of how linoleic acid metabolites modulate inflammation.

Table 4: Mechanistic Roles of Linoleic Acid Metabolites in Inflammation A summary of findings from diverse research studies.

| Metabolite/Factor | Cellular/Molecular Target | Observed Effect on Inflammation | Reference |

| 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE) | Macrophages | Induces FABP4 gene expression | researchgate.net |

| 9-HODE | GPR132 | Acts as a ligand, involved in oxidative stress sensing | researchgate.net |

| Myeloperoxidase (MPO) | Linoleic acid metabolism | Modulates the balance of pro- and anti-inflammatory lipid mediators | nih.gov |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced inflammation model | Suppressed inflammation | researchgate.net |

| Oxylipins (general) | G protein-coupled receptors (GPCRs), Peroxisome proliferator-activated receptors (PPARs) | Mediate pro- or anti-inflammatory effects of polyunsaturated fatty acids | universiteitleiden.nl |

Role in Lipid Peroxidation and Oxidative Stress Responses

As a polyunsaturated fatty acid (PUFA), this compound is susceptible to oxidation, a process central to lipid peroxidation. evitachem.com This chemical reactivity places it at a crucial intersection of cellular damage and signaling, where its breakdown can contribute to oxidative stress yet also initiate protective responses. Lipid peroxidation can be triggered by reactive oxygen species (ROS) and can proceed through both non-enzymatic and enzymatic pathways, leading to a variety of oxidized metabolites with diverse biological activities. nih.govwikipedia.orgcardiff.ac.uk

The process often begins with the formation of hydroperoxy-octadecadienoic acids (HPODEs), which are primary products of lipid peroxidation. lookchem.com These are subsequently reduced to more stable hydroxy-octadecadienoic acids (HODEs). gsartor.org Studies have shown that both non-enzymatic free radical-induced oxidation and enzymatic reactions involving lipoxygenases (LOXs) and cyclooxygenases (COXs) contribute to the formation of these metabolites. wikipedia.orgcardiff.ac.uksemanticscholar.org For instance, the non-enzymatic oxidation of linoleic acid can produce a mixture of HODE isomers, including 9-HODE and 13-HODE. wikipedia.orgnih.gov

While the accumulation of peroxidized lipids is a hallmark of oxidative stress and cellular damage, research has revealed a more complex role for the metabolites of this compound. jcancer.org Some of these oxidized derivatives function as signaling molecules that can activate endogenous antioxidant defense systems. nih.gov A key mechanism in this protective response is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com

Under conditions of oxidative stress, Nrf2 is a transcription factor that translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. mdpi.comnih.gov This action upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com

Detailed research findings have demonstrated that specific oxidized metabolites of linoleic acid, rather than the parent fatty acid itself, are potent activators of this pathway. nih.gov One such metabolite, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to be a strong inducer of ARE-regulated genes. nih.gov The activation of the ARE by EKODE is dependent on both Nrf2 and the upstream signaling kinase, PI3-kinase (PI3K). nih.gov This suggests a sophisticated feedback mechanism where products of lipid peroxidation can signal the cell to mount a defense against the very oxidative stress that generated them. nih.govsemanticscholar.org

However, the effects can be isomer-specific and context-dependent. Studies on conjugated linoleic acid (CLA) supplementation in humans, which includes the 10Z,12Z isomer, have shown an increase in urinary markers of both non-enzymatic and enzymatic lipid peroxidation, such as 8-iso-PGF2α and 15-keto-dihydro-PGF2α, indicating that CLA can induce oxidative stress in vivo. nih.govahajournals.org This dual role highlights the complexity of this compound's function in cellular redox homeostasis.

Data Tables

The following tables summarize key research findings regarding the involvement of this compound and its derivatives in oxidative processes.

Table 1: Effects of this compound Isomers on In Vivo Markers of Lipid Peroxidation

| Marker | Isomer Studied | Observation | Reference |

| Urinary 8-iso-PGF2α | t10,c12-CLA | Markedly increased levels in obese men after supplementation, indicating a significant rise in non-enzymatic lipid peroxidation. | ahajournals.org |

| Urinary 15-keto-dihydro-PGF2α | t10,c12-CLA | Significantly increased levels, suggesting an increase in enzymatic lipid peroxidation. | ahajournals.org |

| Plasma C-Reactive Protein (CRP) | t10,c12-CLA | Significantly elevated, indicating a pro-inflammatory response associated with the oxidative stress. | ahajournals.org |

Table 2: Research Findings on Oxidized Metabolites and Cellular Stress Responses

| Metabolite | Cellular Model | Key Finding | Mechanism | Reference |

| 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | IMR-32 human neuroblastoma cells | Strong activation of the Antioxidant Response Element (ARE). | Requires transcription factor Nrf2 and PI3-kinase activity. | nih.gov |

| 9-oxo-(10E,12Z)-octadecadienoic acid | HeLa cells | Strong stimulation of ARE-luciferase activity in a dose-dependent manner. | Activation of the Nrf2 signaling pathway. | nih.gov |

| 9(R)-hydroxy-(10E,12Z)-octadecadienoic acid | HeLa cells | Did not show significant stimulation of ARE-luciferase activity. | N/A | nih.gov |

Analytical Methodologies for Research on 10z,12z Octadecadienoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating and purifying 10Z,12Z-octadecadienoic acid from complex mixtures, particularly from other isomers of conjugated linoleic acid (CLA).

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of CLA isomers. Silver ion HPLC (Ag+-HPLC) is particularly effective for resolving both positional and geometric isomers. aocs.orgresearchgate.net The use of two silver ion-exchange columns coupled with direct UV detection provides high precision and low detection limits for CLA isomers. agriculturejournals.cz For instance, a method using two 5 µm Chrompac ChromSpher Lipids columns (250 x 4.6 mm) has been successful in separating individual CLA isomers. jafs.com.pl

The mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of hexane (B92381) with small percentages of a polar solvent like acetonitrile (B52724) and an acid such as acetic acid. aocs.orgjafs.com.pl For example, a mobile phase of 1.6% acetic acid and 0.0125% acetonitrile in n-hexane has been used effectively. jafs.com.plagriculturejournals.cz Detection is typically carried out using a photodiode array (DAD) detector at around 234 nm, which is the characteristic UV absorbance region for conjugated dienes. aocs.orgjafs.com.pl

In some applications, derivatization of the fatty acids to their p-methoxyphenacyl esters allows for detection at 270 nm, enabling the quantification of all fatty acids present, not just the conjugated ones. aocs.org Reversed-phase HPLC can also be employed, often as a preliminary step to concentrate CLA isomers from a sample before further analysis by other techniques. aocs.org

Table 1: HPLC Methods for this compound Isomer Resolution

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Ag+-HPLC-DAD | Two 5 µm Chrompac ChromSpher Lipids (250 x 4.6 mm) | 1.6% acetic acid and 0.0125% acetonitrile in n-hexane | UV at 234 nm | jafs.com.plagriculturejournals.cz |

| Reversed-Phase HPLC | C18 column | Dichloromethane-hexane-acetonitrile mixtures (for p-methoxyphenacyl esters) | UV at 270 nm | aocs.org |

| Reversed-Phase HPLC | C18 column | Acetonitrile-water gradients | UV at 230-235 nm | aocs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the identification and quantification of fatty acid isomers, including this compound. aocs.org For effective separation, highly polar capillary columns, such as those with cyanopropyl siloxane-based stationary phases (e.g., CP-Sil 88™ or BPX-70™), are preferred. aocs.org However, even with long capillary columns (e.g., 100 m), complete separation of all CLA isomers by GC alone can be challenging. researchgate.net

Prior to GC analysis, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) through a process called methylation. acs.org Several methylation methods exist, and the choice of method can influence the quantitative analysis of CLA isomers. acs.org

In GC-MS analysis, the mass spectrometer identifies the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For the methyl ester of 10E,12Z-octadecadienoic acid, key ions include the molecular ion (m/z 294) and a fragment corresponding to the loss of a methoxy (B1213986) group ([M – OCH₃]⁺ at m/z 263). The combination of GC retention time and the mass spectrum provides a high degree of confidence in the identification of the specific isomer.

Reversed-Phase and Silver Resin Chromatography for Purity

For achieving high purity of this compound, a combination of chromatographic techniques is often necessary. Reversed-phase chromatography can be used as an initial step to enrich the CLA fraction from a sample. aocs.org Following this, silver resin chromatography, a form of silver ion chromatography, can be employed to separate the different geometric and positional isomers with high resolution. aocs.org This sequential use of reversed-phase and silver ion chromatography has been shown to be effective in preparing pure CLA isomers with purities greater than 95%. agriculturejournals.cz

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and stereochemical confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C, NOESY) for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are used to characterize CLA isomers. researchgate.net

In the ¹H NMR spectrum of the methyl ester of 10E,12Z-octadecadienoic acid, diagnostic signals for the conjugated diene protons appear in the region of δ 5.35–5.45 ppm, and the ester methyl group shows a singlet at approximately δ 3.65 ppm. For the (10Z,12Z)-isomer, the protons of the conjugated system appear as a multiplet between 6.09 and 6.16 ppm and between 6.81 and 6.88 ppm. agriculturejournals.cz

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule and is considered a comprehensive method for identifying and quantifying all positional and geometric isomers in commercial CLA preparations. aocs.org

To definitively establish the stereochemistry (the Z or E configuration of the double bonds), two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized. researchgate.net NOESY experiments can reveal through-space interactions between protons, which helps in assigning the geometry of the double bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. tum.de When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly effective method for the analysis of bioactive lipid mediators like this compound. nih.gov This technique combines the separation power of LC with the specificity and sensitivity of MS/MS, allowing for the simultaneous analysis of multiple hydroxy-fatty acids in complex biological samples. nih.gov By optimizing MS/MS conditions, such as collision energy, specific and structure-indicative fragment ions can be generated, enabling the differentiation of co-eluting isomers. nih.gov More advanced techniques, such as ozone-enabled fatty acid discovery (OzFAD), couple liquid chromatography and mass spectrometry with gas-phase ozonolysis to pinpoint the exact location and configuration of double bonds in unsaturated fatty acids. biorxiv.org

Strategies for Isomer Purity Assessment and Contaminant Identification

The biological and physiological activities attributed to conjugated linoleic acids (CLAs) are highly specific to individual isomers. Therefore, the rigorous assessment of isomer purity and the identification of potential contaminants in preparations of this compound are paramount for the accurate interpretation of research findings. nih.gov Commercial CLA preparations, often produced through alkaline isomerization of linoleic acid-rich oils, can contain a complex mixture of positional and geometric isomers beyond the desired 10Z,12Z and 9c,11t isomers. aocs.orgresearchgate.net The presence of these other isomers, as well as other impurities, can significantly influence the outcome of biological studies. nih.gov A variety of sophisticated analytical methodologies have been developed to address the unique challenges of separating and identifying these closely related compounds.

The primary analytical strategies involve high-resolution chromatographic techniques, often coupled with spectroscopic methods for definitive structural elucidation. The choice of method depends on the complexity of the sample matrix and the specific analytical goal, whether it is routine quality control or comprehensive characterization.

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the various CLA isomers. Due to the subtle differences in their physical properties, highly selective stationary phases and optimized conditions are required.

Gas Chromatography (GC): Gas chromatography, particularly with long, highly polar capillary columns, is a fundamental technique for analyzing CLA isomers. oup.com For GC analysis, the fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs). aocs.orgoup.com

High-Polarity Capillary Columns: Columns with a length of 100 meters and a highly polar stationary phase, such as 100% cyanopropyl siloxane (e.g., CP-Sil 88), are essential for achieving the necessary resolution to separate the various CLA FAMEs. oup.comresearchgate.net This method can separate many cis/trans and trans/trans isomers based on chain length and the number and position of double bonds. oup.com

Limitations and Co-elution: While powerful, GC alone may not be sufficient to resolve all CLA isomers present in a complex mixture. researchgate.net For instance, the co-elution of certain isomers, such as c9,c11- and t11,c13-CLA, can occur, necessitating a complementary technique for unambiguous quantification. researchgate.net

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): Ag+-HPLC is an exceptionally powerful technology for the separation of both positional and geometric isomers of conjugated fatty acids. aocs.orgtaylorfrancis.com This technique exploits the reversible interaction between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acids. taylorfrancis.com

Principle of Separation: The strength of the interaction varies with the number, position, and configuration (cis/trans) of the double bonds, allowing for the separation of isomers that are difficult to resolve by other means. taylorfrancis.com

Applications: Ag+-HPLC is frequently used to analyze CLA isomers as FAMEs and is considered one of the most effective methods for resolving complex mixtures. taylorfrancis.com It can successfully separate isomers that co-elute on GC columns. researchgate.net For sensitive analysis, detection is often performed at a low UV wavelength (e.g., 234 nm), corresponding to the absorbance maximum for the conjugated double bond system. semanticscholar.orgagriculturejournals.cz The use of two analytical ion-exchange columns loaded with silver ions in series can provide enhanced separation. agriculturejournals.cz

Silver-Ion Thin-Layer Chromatography (Ag+-TLC): Silver-ion thin-layer chromatography serves as a valuable tool for the initial assessment of purity and for the preparative fractionation of CLA isomers. nih.gov It is often used as a hyphenated technique prior to GC analysis. taylorfrancis.com Ag+-TLC can effectively separate fatty acids based on their degree of unsaturation and is useful for isolating specific groups, such as trans monoenes, or for determining the presence of various impurities in commercial CLA preparations before more detailed analysis. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For tissue samples or other biological matrices where CLA isomers are present at very low concentrations, a pre-concentration step may be necessary. aocs.org Reversed-phase HPLC can be employed to isolate a broad C18 diene fraction, which includes the CLA isomers, concentrating them for subsequent, more detailed analysis by GC or Ag+-HPLC. aocs.org

Spectroscopic and Hyphenated Methodologies

While chromatography separates the components of a mixture, spectroscopy provides the detailed structural information needed for positive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides a powerful tool for both separation and identification. MS offers definitive identification of eluting compounds based on their mass-to-charge ratio and fragmentation patterns, removing any ambiguity that might arise from co-elution on the GC column alone. researchgate.net This is particularly useful for identifying unexpected contaminants or low-level isomers.

Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: For the most comprehensive analysis of commercial CLA preparations, ¹³C-NMR spectroscopy has proven to be an invaluable, albeit less common, tool. aocs.org This technique can identify and quantify all positional (from 7,9- to 11,13-18:2) and geometrical (cis,trans-, trans,cis-, cis,cis-, and trans,trans-) isomers present in a sample, often without the need for chemical derivatization. aocs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Modern lipidomic analysis frequently employs LC-MS/MS, which combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov This approach is capable of the simultaneous analysis of a wide range of lipid mediators, including hydroxy-octadecadienoic acids (HODEs), which can be related metabolites or contaminants in CLA preparations. nih.govnih.gov The use of structure-specific fragment ions allows for the differentiation of co-eluting isomers. nih.gov

Table 1: Comparison of Key Analytical Techniques for Isomer Purity Assessment

| Technique | Principle of Separation/Detection | Primary Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography (GC-FID) | Separation of volatile FAMEs based on boiling point and polarity on a long, polar capillary column. | Quantification of major CLA isomers. | High resolution for many isomers; robust and widely available. | Requires derivatization; potential for co-elution of some isomers. researchgate.netresearchgate.net |

| Silver-Ion HPLC (Ag+-HPLC) | Interaction of double bonds with silver ions on the stationary phase. | Separation of geometric (cis/trans) and positional isomers. | Excellent resolution of isomers unresolved by GC; high specificity. researchgate.nettaylorfrancis.com | Can be more complex to set up and maintain; may require specialized columns. |

| GC-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based identification. | Definitive identification of isomers and unknown contaminants. | Provides structural information, confirming peak identity. researchgate.net | Higher instrumentation cost and complexity compared to GC-FID. |

| ¹³C-NMR Spectroscopy | Detection of carbon-13 nuclei in different chemical environments. | Comprehensive identification and quantification of all isomers in a mixture. | No derivatization required; provides complete isomeric profile. aocs.org | Lower sensitivity; requires higher sample concentration and specialized equipment. |

Table 2: Illustrative Research Findings on Analytical Separation of CLA Isomers

| Methodology | Key Finding/Observation | Research Context | Reference |

|---|---|---|---|

| GC with 100m CP-Sil 88 column | Achieved good resolution for separating c9,t11, t10,c12, and t9,t11 isomers as FAMEs in culture media. | Method development for quantifying CLA isomers produced by microorganisms. | oup.com |

| Ag+-HPLC | Demonstrated the ability to resolve all four geometric configurations (cc, ct, tc, tt) and positional isomers that co-elute on GC. | Analysis of complex CLA mixtures in commercial preparations and dairy fats. | researchgate.net |

| Ag+-TLC followed by GC | Recommended as a necessary combination to completely analyze all trans-18:1 and CLA isomers in dairy fats. | Developing comprehensive analytical protocols for fats of animal origin. | nih.gov |

| LC-MS/MS | Allowed for the differentiation of co-eluting 9-HODE and 13-HODE using structure-specific fragment ions. | Development of a broad lipidomic assay for bioactive lipid mediators. | nih.gov |

| ¹³C-NMR | Permitted the identification and quantification of all positional and geometrical isomers in commercial CLA preparations. | Comprehensive characterization of synthetic CLA mixtures. | aocs.org |

Biological Studies and Experimental Models Utilizing 10z,12z Octadecadienoic Acid

In Vitro Cellular Models

In vitro studies using specific cell lines have been instrumental in dissecting the molecular effects of 10Z,12Z-octadecadienoic acid and its metabolites on cellular processes.

Adipocyte Cell Lines (e.g., 3T3-L1) for Lipid Metabolism Studies

The 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis and adipocyte metabolism. Research using this model has revealed that the 10E,12Z-CLA isomer significantly impacts lipid storage and metabolism in mature adipocytes. researchgate.net Treatment of differentiated 3T3-L1 adipocytes with 10E,12Z-CLA leads to a reduction in triglyceride storage. researchgate.net This effect is attributed to an enhancement of both fatty acid oxidation and lipolysis. researchgate.net

Gene expression analyses in 3T3-L1 adipocytes have provided further insight into the mechanisms underlying these metabolic changes. The expression of genes involved in lipid synthesis, such as acetyl-CoA carboxylase 1 (Acc1) and diglyceride acyltransferases (Dgat) 1 and 2, is downregulated by 10E,12Z-CLA. researchgate.net Conversely, the compound induces a pro-inflammatory response, evidenced by the increased expression of inflammatory and chemotactic factors like interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). researchgate.net Additionally, while uncoupling protein (Ucp)-1 is not detected, Ucp-2 expression is abundant in response to 10E,12Z-CLA, suggesting an alteration in cellular energy expenditure. researchgate.net

Table 1: Effects of 10E,12Z-CLA on 3T3-L1 Adipocytes

| Parameter | Finding | Reference |

|---|---|---|

| Lipid Storage | Decreased intracellular triglyceride (TG) storage. | researchgate.net |

| Fatty Acid Metabolism | Enhanced fatty acid oxidation and increased lipolysis. | researchgate.net |

| Gene Expression (Lipogenesis) | Downregulation of Acc1, Dgat1, and Dgat2. | researchgate.net |

| Gene Expression (Inflammation) | Upregulation of IL-6 and MCP-1. | researchgate.net |

| Gene Expression (Energy) | Abundant expression of Ucp-2. | researchgate.net |

Hepatocytes for Gene Expression and Lipid Metabolism Research